molecular formula C17H13ClNP B063925 2-Chloro-6-(diphenylphosphino)pyridine CAS No. 162753-00-6

2-Chloro-6-(diphenylphosphino)pyridine

Cat. No.: B063925
CAS No.: 162753-00-6
M. Wt: 297.7 g/mol
InChI Key: GUAOHJUHXGGUHI-UHFFFAOYSA-N
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Description

2-Chloro-6-(diphenylphosphino)pyridine is an organophosphorus compound with the molecular formula C17H13ClNP. It is a derivative of pyridine, where the 2-position is substituted with a chlorine atom and the 6-position with a diphenylphosphino group. This compound is known for its applications in coordination chemistry and catalysis, particularly as a ligand in transition metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-(diphenylphosphino)pyridine can be synthesized through the reaction of 2,6-dichloropyridine with diphenylphosphine. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 2,6-dichloropyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(diphenylphosphino)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkoxides, and thiols.

    Coordination Reactions: Transition metals such as palladium, platinum, and nickel are commonly used.

Major Products

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coordination Reactions:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(diphenylphosphino)pyridine primarily involves its role as a ligand. The diphenylphosphino group coordinates with metal centers, stabilizing the metal complex and facilitating various catalytic processes. The chlorine atom can participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-chloropyridin-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClNP/c18-16-12-7-13-17(19-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAOHJUHXGGUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370373
Record name 2-Chloro-6-(diphenylphosphanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162753-00-6
Record name 2-Chloro-6-(diphenylphosphanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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